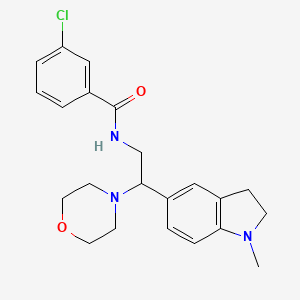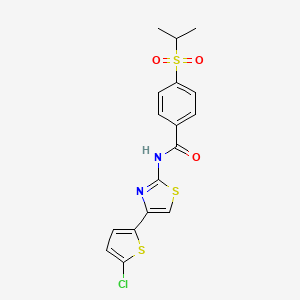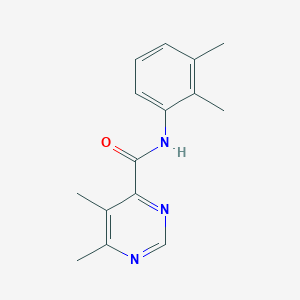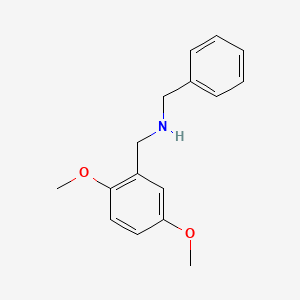
3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide, also known as CMI-977, is a small molecule inhibitor of the eukaryotic translation initiation factor 4E (eIF4E) that has been identified as a potential anticancer agent.
Applications De Recherche Scientifique
Biofouling Prevention in Water Systems
Non-oxidizing Biocides
A review focuses on the applicability of non-oxidizing biocides, including various compounds, to prevent biofouling in reverse osmosis polyamide membrane systems. This research highlights the need for safe, efficient, and eco-friendly biocides to address membrane biofouling, underscoring the importance of alternative chemical investigations for sustainable water supply (Da-Silva-Correa et al., 2022).
Pharmacological and Toxicological Reviews
Acrylamide Toxicology
A comprehensive review details the chemistry, biochemistry, metabolism, pharmacology, and toxicology of acrylamide, a compound with widespread industrial and food-related exposure. It emphasizes the necessity for ongoing research into its health implications and the reduction of acrylamide levels in the diet to mitigate potential risks (Friedman, 2003).
Emerging Contaminants and Environmental Safety
Parabens in Aquatic Environments
A review addresses the occurrence, fate, and behavior of parabens, widely used as preservatives, in aquatic environments. It stresses the ubiquity of parabens in water bodies and sediments, reflecting continuous environmental introduction and calling for further studies on their impacts (Haman et al., 2015).
Supramolecular Chemistry and Material Science
Benzene-1,3,5-tricarboxamide (BTA)
The review on BTAs underscores their significance in nanotechnology, polymer processing, and biomedical applications, owing to their simple structure, accessibility, and detailed understanding of supramolecular self-assembly behavior (Cantekin et al., 2012).
Mécanisme D'action
Target of action
Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that “3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide” might interact with one or more cellular targets.
Biochemical pathways
Given the broad range of biological activities associated with indole derivatives , it’s likely that this compound could affect multiple pathways.
Result of action
Given the diverse biological activities of indole derivatives , this compound could potentially have a wide range of effects.
Propriétés
IUPAC Name |
3-chloro-N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26ClN3O2/c1-25-8-7-17-13-16(5-6-20(17)25)21(26-9-11-28-12-10-26)15-24-22(27)18-3-2-4-19(23)14-18/h2-6,13-14,21H,7-12,15H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGWIKSQTLGASJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC(=CC=C3)Cl)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[2-Nitro-4-(trifluoromethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B2633952.png)


![2-((4-chlorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2633956.png)
![N-(2-methylphenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2633957.png)
![Imidazo[5,1-b][1,3]thiazol-5-amine](/img/structure/B2633958.png)




![Methyl 3-[(2-methylbenzyl)oxy]benzoate](/img/structure/B2633970.png)

![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2633973.png)